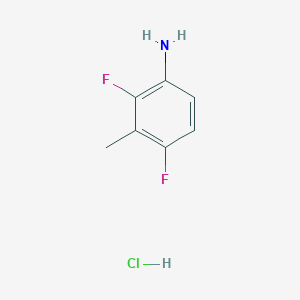

2,4-Difluoro-3-methylaniline hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2,4-difluoro-3-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMSKYJSQFFDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Route Development for 2,4 Difluoro 3 Methylaniline Hydrochloride

Evolution of Synthetic Strategies and Methodological Advancements

The development of synthetic routes to 2,4-Difluoro-3-methylaniline hydrochloride has been driven by the need for efficiency, selectivity, and scalability. Early methods relied on classical organic reactions, which have been progressively refined and, in some cases, replaced by more advanced and strategic approaches.

Conventional Reductive Amination and Aromatic Substitution Approaches

Conventional approaches to the synthesis of 2,4-Difluoro-3-methylaniline hydrochloride have often commenced from readily available precursors. One common strategy involves the nitration of 1,3-difluoro-2-methylbenzene, followed by the reduction of the resulting nitro compound. The nitration of 1,3-difluoro-2-methylbenzene typically yields 2,4-difluoro-3-methylnitrobenzene as the major product due to the directing effects of the fluorine and methyl substituents. Subsequent reduction of the nitro group to an amine is a well-established transformation.

Another conventional route involves nucleophilic aromatic substitution (SNAr). This approach might start with a precursor bearing a suitable leaving group, such as a halogen, which can be displaced by an amino group or its equivalent. However, the electron-donating nature of the methyl group can decrease the reactivity of the aromatic ring toward nucleophilic attack, making harsh reaction conditions necessary.

Reductive amination represents a convergent approach where a suitably functionalized ketone or aldehyde is reacted with an amine source in the presence of a reducing agent. For the synthesis of 2,4-Difluoro-3-methylaniline, this would involve the reductive amination of a precursor ketone, which can be a versatile but often lengthy process.

Table 1: Comparison of Conventional Synthesis Routes for 2,4-Difluoro-3-methylaniline

| Route | Starting Material | Key Steps | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitration/Reduction | 1,3-Difluoro-2-methylbenzene | Nitration, Reduction | HNO₃/H₂SO₄, Fe/HCl or H₂/Pd-C | High regioselectivity in nitration | Use of strong acids, potential for over-reduction |

| SNAr | 1-Chloro-2,4-difluoro-3-methylbenzene | Amination | NH₃ or NaN₃ followed by reduction | Direct introduction of the amino group | Requires activated substrate, harsh conditions |

| Reductive Amination | 2,4-Difluoro-3-methylacetophenone | Imine formation, Reduction | NH₃, H₂, Raney Nickel | Convergent synthesis | Multi-step precursor synthesis |

Strategic Fluorination and Methylation Tactics

More advanced synthetic strategies focus on the late-stage introduction of the fluorine or methyl groups to an aniline (B41778) precursor. Strategic C-H fluorination has emerged as a powerful tool in organic synthesis. nih.gov Electrophilic fluorinating agents can selectively introduce fluorine atoms into an aromatic ring, guided by the existing substituents. For instance, the directed fluorination of a pre-existing methylaniline derivative could be a potential route, although controlling the regioselectivity to obtain the desired 2,4-difluoro pattern can be challenging.

Similarly, strategic methylation of a difluoroaniline derivative offers another synthetic avenue. The methylation of 2,4-difluoroaniline could be achieved through various methods, including Friedel-Crafts alkylation or through directed ortho-metalation followed by quenching with a methylating agent. The directing effect of the amino group and the existing fluorine atoms would be crucial in achieving the desired regioselectivity for the introduction of the methyl group at the C3 position.

Emerging Sustainable and Catalytic Synthetic Pathways

Recent advancements in organic synthesis have focused on the development of more sustainable and efficient catalytic methods. These emerging pathways offer advantages in terms of reduced waste, milder reaction conditions, and higher atom economy for the synthesis of 2,4-Difluoro-3-methylaniline hydrochloride.

Catalytic Hydrogenation for Nitro Group Reduction

The reduction of 2,4-difluoro-3-methylnitrobenzene is a key step in one of the primary synthetic routes. While classical methods often use stoichiometric reducing agents like iron in acidic media, catalytic hydrogenation offers a cleaner and more efficient alternative. frontiersin.org Various catalysts, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, can be employed for this transformation. google.com

The choice of catalyst and reaction conditions can be critical, especially in the presence of fluorine substituents, to avoid hydrodefluorination as a side reaction. nih.gov Modern catalytic systems often utilize supported nanoparticles or bimetallic catalysts to enhance activity and selectivity, allowing the reaction to proceed under milder pressures and temperatures.

Table 2: Catalytic Systems for the Hydrogenation of 2,4-Difluoro-3-methylnitrobenzene

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Key Features |

|---|---|---|---|---|---|

| 5% Pd/C | Ethanol | 25 | 5 | >95 | High efficiency, common industrial catalyst |

| 10% Pt/C | Methanol (B129727) | 40 | 10 | >98 | Robust, less prone to dehalogenation |

| Raney Nickel | Isopropanol | 60 | 20 | ~90 | Cost-effective, requires higher pressure |

| Sulfided Pt/C | Ethyl Acetate (B1210297) | 30 | 5 | >99 | High chemoselectivity, minimizes hydrodefluorination nih.gov |

Transition-Metal-Mediated Cross-Coupling Reactions for C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of anilines. libretexts.orgwikipedia.org This methodology allows for the direct formation of a C-N bond by coupling an aryl halide or triflate with an amine source. For the synthesis of 2,4-Difluoro-3-methylaniline, a plausible route would involve the coupling of 1-bromo-2,4-difluoro-3-methylbenzene with an ammonia equivalent. organic-chemistry.org

The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and the phosphine ligand. Modern generations of bulky, electron-rich phosphine ligands have enabled the coupling of a wide range of substrates under mild conditions with high functional group tolerance. nih.gov

Innovations in Electro- and Photochemical Synthesis

Electro- and photochemical methods are at the forefront of sustainable synthesis, offering unique reaction pathways driven by electricity or light. chemistryworld.com Electrochemical synthesis can be applied to both fluorination and amination reactions. Anodic fluorination can introduce fluorine atoms into an aromatic ring, while cathodic reduction can be employed for the conversion of nitro groups to amines. nih.govresearchgate.net

Photochemical synthesis, particularly photoredox catalysis, has opened new avenues for C-N bond formation. rsc.org Visible-light-mediated reactions can enable the amination of aryl halides under exceptionally mild conditions, often at room temperature. organic-chemistry.org These methods are still emerging but hold significant promise for the future synthesis of complex molecules like 2,4-Difluoro-3-methylaniline hydrochloride. acs.orgacs.org

Implementation of Green Chemistry Principles in Synthetic Route Design

The synthesis of fine chemicals like 2,4-Difluoro-3-methylaniline hydrochloride is increasingly scrutinized through the lens of green chemistry. The goal is to develop processes that are not only efficient and economically viable but also minimize environmental impact. This involves a holistic approach to route design, considering factors from solvent choice and raw material sourcing to waste generation and energy consumption.

Traditional syntheses of aromatic amines and their fluorinated derivatives often rely on polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. While effective, these solvents pose environmental and health risks and complicate product purification. Green chemistry principles advocate for the reduction or elimination of such hazardous solvents.

Several strategies are being explored for the synthesis of aromatic amines and related fluorinated compounds:

Solvent-Free Reactions: Performing reactions in a neat mixture of reactants can eliminate solvent waste entirely. For instance, Michael-type additions of amines to electron-deficient alkenes have been successfully carried out without any solvent or catalyst, yielding β-amino derivatives in excellent yields. researchgate.net Similarly, efficient fluorination of 1,3-dicarbonyl compounds and activated aromatic systems has been achieved under solvent-free conditions using electrophilic fluorinating agents like Selectfluor™ or Accufluor™. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. While organic substrates often have low solubility in water, the development of water-soluble catalysts and phase-transfer catalysis can overcome this limitation. Selective and efficient fluorination of 1,3-dicarbonyl compounds has been demonstrated in aqueous media. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. Nucleophilic fluorination reactions using potassium fluoride have been shown to be effective in ionic liquids like [bmim][BF4]. researchgate.netacs.org

Ullmann C-N Coupling without Organic Solvents: A patented method describes the synthesis of aromatic amines via the Ullmann C-N coupling reaction between an aryl halide and an amine using copper powder as a catalyst in an organic solvent-free system. google.com This approach is noted for its operational simplicity, low cost, and high yield, making it suitable for industrial applications. google.com

The following table summarizes alternative media utilized in reactions relevant to the synthesis of fluorinated aromatic amines.

Table 1: Alternative Media in Synthesis of Fluorinated Aromatic Compounds

| Reaction Type | Alternative Medium/Condition | Reactants | Advantages |

|---|---|---|---|

| Electrophilic Fluorination | Solvent-Free | 1,3-Dicarbonyls, Activated Aromatics | Eliminates solvent waste, simplifies workup. researchgate.net |

| Nucleophilic Amination | Solvent-Free (Ullmann Coupling) | Aryl Halide, Amine | High yield, low cost, no organic solvent waste. google.comorganic-chemistry.org |

| Nucleophilic Fluorination | Ionic Liquid | Halo- and Mesylalkanes, KF | Enhanced reactivity, low volatility. researchgate.net |

Exploration of Bio-Derived and Renewable Feedstocks

The chemical industry's reliance on petrochemical feedstocks is a major sustainability challenge. A key goal of green chemistry is to transition towards bio-derived and renewable resources. While the direct synthesis of a complex substituted aniline like 2,4-Difluoro-3-methylaniline from biomass is not yet established, research into producing core aromatic structures from renewable sources is progressing. Lignin, a complex polymer found in wood, is a significant source of renewable aromatic chemicals. Through various depolymerization techniques, lignin can be broken down into valuable aromatic monomers, which can serve as platform molecules for further chemical synthesis. This approach provides a potential long-term strategy for reducing the carbon footprint of aromatic amine production.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. chembam.com Traditional multi-step syntheses often involve stoichiometric reagents and generate significant waste, resulting in low atom economy.

The synthesis of anilines provides a clear example. The classic Béchamp reduction of a nitroarene using iron filings and hydrochloric acid has a very poor atom economy (around 35%) and produces large amounts of iron oxide sludge. rsc.orgsescollege.ac.in In contrast, catalytic hydrogenation of the nitro group using a catalyst (e.g., Ni, Pd, Pt) and molecular hydrogen (H₂) is a highly atom-economical alternative. sescollege.ac.in

Reaction: R-NO₂ + 3 H₂ → R-NH₂ + 2 H₂O

In this catalytic process, the only byproduct is water, leading to a much higher theoretical atom economy (e.g., 72% for the synthesis of aniline from nitrobenzene). rsc.orgbuecher.de This approach not only minimizes waste but also often proceeds under milder conditions with higher selectivity.

Another key metric is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. chembam.com The pharmaceutical industry traditionally has a very high E-factor (25-100+). By adopting catalytic routes and improving process efficiency, the E-factor can be significantly reduced.

The table below compares the atom economy of different reaction types relevant to the synthesis of 2,4-Difluoro-3-methylaniline hydrochloride precursors.

Table 2: Comparison of Atom Economy in Key Reaction Types

| Reaction Type | General Equation | Byproducts | Atom Economy | Green Chemistry Relevance |

|---|---|---|---|---|

| Catalytic Hydrogenation | R-NO₂ + 3H₂ → R-NH₂ + 2H₂O | H₂O | High rsc.orgsescollege.ac.in | Preferred method for nitro group reduction; minimizes waste. |

| Electrophilic Nitration | R-H + HNO₃ (H₂SO₄ cat.) → R-NO₂ + H₂O | H₂O | High (for substitution) sescollege.ac.in | Efficient for introducing the nitro group, but uses strong acids. |

| Nucleophilic Substitution (Halex) | R-Cl + KF → R-F + KCl | Salt (e.g., KCl) | Moderate | Depends on the mass of the leaving group and salt byproduct. |

By prioritizing catalytic methods and designing synthetic pathways that maximize the incorporation of reactant atoms into the final product, the synthesis of 2,4-Difluoro-3-methylaniline hydrochloride can be made significantly more sustainable.

Synthesis of Precursor Molecules for 2,4-Difluoro-3-methylaniline hydrochloride

The synthesis of the target compound hinges on the efficient construction of a key intermediate: a 2,4-difluoro-3-methyl-nitrobenzene. This requires strategic approaches to first build the difluorinated and methylated aromatic core and then introduce the nitro group at the correct position for subsequent reduction to the aniline.

A logical starting precursor for the target molecule is 1,3-difluoro-2-methylbenzene (also known as 2,6-difluorotoluene). nih.gov Several routes exist for the synthesis of 1,3-difluorinated aromatics.

From Dichlorobenzenes: One approach involves the direct Cl/F exchange on 1,3-dichlorobenzene. However, this halogen exchange (Halex) reaction requires drastic conditions and often results in moderate yields. google.com

From Difluoronitrobenzenes: A classical route proceeds via 2,4-difluoronitrobenzene. This intermediate can be reduced to 2,4-difluoroaniline, which is then diazotized and subjected to reductive deamination to yield 1,3-difluorobenzene. google.comgoogle.com The industrial implementation of this process is challenging due to the instability of diazonium salts and the generation of acidic waste. google.com

From Polychloronitrobenzenes: A more versatile industrial method starts with polychlorinated nitroaromatics. For example, 2,4,5-trichloronitrobenzene can be fluorinated using an alkali metal fluoride (like KF) in a polar aprotic solvent. google.comgoogle.comgoogleapis.com This Halex reaction selectively replaces two chlorine atoms to form 2,4-difluoro-5-chloronitrobenzene. The remaining chlorine atom can then be removed via catalytic hydrogenation (dehalogenation) at the same time the nitro group is reduced, directly yielding 2,4-difluoroaniline. google.comgoogle.comgoogleapis.com This aniline can then be converted to the desired precursor.

From Cyclobutene Precursors: An innovative approach involves the reaction of substituted cyclobutenes with difluorocarbene. This method produces 1,3-difluorobenzenes where the fluorine atoms are non-adjacent in the final aromatic ring, offering a unique synthetic pathway. jmu.edujmu.edu

The following table compares various synthetic routes to 1,3-difluorobenzene, a key precursor scaffold.

Table 3: Synthetic Routes to 1,3-Difluorobenzene Scaffold

| Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| 1,3-Dichlorobenzene | Halogen Exchange (Halex) | Direct conversion | Harsh conditions, moderate yield. google.com |

| 2,4-Difluoronitrobenzene | Reduction, Diazotization, Deamination | Utilizes a common intermediate | Diazonium salt instability, acidic waste. google.comgoogle.com |

| 2,4,5-Trichloronitrobenzene | Fluorination (Halex), Reductive Dehalogenation | High selectivity in fluorination | Multi-step process. google.comgoogle.com |

Strategies for Introduction of Methyl and Nitro Functionalities

Once the difluoroaromatic core is established, the methyl and nitro groups must be introduced with correct regiochemistry.

Introduction of the Methyl Group: A direct route starts with a pre-methylated precursor like 1,3-difluoro-2-methylbenzene. Alternatively, the methyl group can be introduced onto a functionalized difluoroaromatic ring. A patented method demonstrates the synthesis of 1,2-difluoro-3-methyl-4-nitrobenzene starting from 2,3,4-trifluoronitrobenzene. google.com In this multi-step process, the C-3 methyl group is installed via a nucleophilic aromatic substitution with diethyl malonate, followed by a decarboxylation step. google.com This highlights a sophisticated strategy for building the required substitution pattern when simpler precursors are unavailable.

Introduction of the Nitro Group and Final Reduction: The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uklibretexts.org The regiochemical outcome of the nitration of 1,3-difluoro-2-methylbenzene is critical. The directing effects of the substituents must be considered:

Fluorine atoms (at C1, C3): Deactivating, ortho, para-directing.

Methyl group (at C2): Activating, ortho, para-directing.

The methyl group is an activator, while fluorine is a deactivator. The activating methyl group will strongly direct the incoming electrophile (NO₂⁺) to its ortho (C3-F, C1-F positions are blocked) and para (C5) positions. The fluorine atoms also direct to their para positions (C4 for the C1-F and C6 for the C3-F). The most likely product is substitution at the C5 position, which is para to the activating methyl group and not sterically hindered, leading to the desired precursor, 2,4-difluoro-3-methyl-5-nitrobenzene.

The final step is the reduction of the nitro group to an amine. As discussed under green chemistry principles (2.2.4.3), catalytic hydrogenation is the preferred method. A variety of catalysts, including palladium on carbon (Pd/C) and Raney nickel, are effective for this transformation, typically carried out in a solvent like methanol or ethanol under a hydrogen atmosphere. google.comresearchgate.net The resulting 2,4-Difluoro-3-methylaniline is then treated with an acid, such as hydrochloric acid in an organic solvent, to precipitate the stable hydrochloride salt. google.com

Fundamental Mechanistic Investigations and Reactivity Studies of 2,4 Difluoro 3 Methylaniline Hydrochloride

Reaction Pathways Involving the Aniline (B41778) Core and Substituents

The reaction pathways of 2,4-Difluoro-3-methylaniline hydrochloride are dictated by the cumulative influence of its functional groups on the aromatic system. The substituents determine the molecule's susceptibility to attack by either electrophiles or nucleophiles and modulate the fundamental properties of the amine functional group.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) derivatives. wikipedia.org The outcome of such reactions on a substituted benzene ring is determined by the nature of the substituents already present. These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

In the case of 2,4-Difluoro-3-methylaniline hydrochloride, the substituents present a complex scenario:

Anilinium group (-NH3+): Unlike the strongly activating, ortho, para-directing amino group (-NH2) of the free aniline, the anilinium group is a powerful deactivating group. Through a strong negative inductive effect (-I), it withdraws electron density from the ring, making it significantly less nucleophilic. It acts as a meta-director.

Methyl group (-CH3): The methyl group is an activating, ortho, para-director. It donates electron density to the ring through both a positive inductive effect (+I) and hyperconjugation. pharmacyfreak.com

The regioselectivity of an electrophilic attack on the 2,4-Difluoro-3-methylanilinium ion depends on the combined influence of these groups on the two available positions: C5 and C6.

| C6 | para (disfavored) | para (directing) | ortho (directing) | meta (disfavored) | Strongly favored |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is uncommon for simple aryl halides but becomes feasible when the ring is "activated" by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov

In 2,4-Difluoro-3-methylaniline hydrochloride, the fluorine atoms themselves serve as potential leaving groups. For SNAr reactions, fluoride is an effective leaving group, in part because its high electronegativity makes the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com

Reactivity at C2: Substitution of the fluorine at C2 would be stabilized by the electron-withdrawing inductive effect of the adjacent anilinium group (-NH3+) and the fluorine at C4 (para position). Electron-withdrawing groups are crucial for stabilizing the anionic Meisenheimer intermediate.

Reactivity at C4: Substitution of the fluorine at C4 would be stabilized by the inductive effect of the anilinium group (meta position) and the fluorine at C2 (ortho position).

The presence of multiple fluorine atoms generally enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack. nih.gov The anilinium group, being strongly electron-withdrawing, further activates the ring towards SNAr, in stark contrast to its deactivating role in SEAr. The methyl group, being electron-donating, has a slight deactivating effect on SNAr.

Between the two fluorine atoms, substitution is more likely to occur at the position that leads to a more stable Meisenheimer complex. The stability is maximized when electron-withdrawing groups are at positions ortho or para to the site of attack. Therefore, attack at C4 is strongly favored as the intermediate anion is stabilized by resonance involving the C2-fluorine and inductively by the C1-anilinium group.

The basicity of an amine is a measure of its ability to accept a proton, a property attributed to the lone pair of electrons on the nitrogen atom. libretexts.orglibretexts.org For aromatic amines like aniline, the basicity is considerably lower than for aliphatic amines. This is because the nitrogen lone pair is delocalized into the π-system of the aromatic ring, making it less available for protonation. libretexts.orgmasterorganicchemistry.com

The basicity of the 2,4-Difluoro-3-methylaniline free base is influenced by its substituents:

Fluorine Atoms: As highly electronegative elements, the two fluorine atoms exert a strong electron-withdrawing inductive effect. This effect pulls electron density from the aromatic ring and, in turn, from the nitrogen atom, significantly reducing the availability of the lone pair and thus decreasing the amine's basicity. masterorganicchemistry.com

Methyl Group: The electron-donating methyl group slightly increases the electron density on the ring through induction and hyperconjugation, which marginally counteracts the effect of the fluorine atoms and increases basicity relative to an unsubstituted aniline.

The net effect is a significant reduction in basicity compared to aniline. The two powerful electron-withdrawing fluorine groups overwhelm the small electron-donating effect of the methyl group. The protonation equilibrium for this compound lies far to the side of the anilinium hydrochloride salt in the presence of a strong acid like HCl. The pKa of the conjugate acid (the anilinium ion) is expected to be substantially lower than that of the anilinium ion itself (pKa ≈ 4.6).

Table of Comparative pKa Values for Substituted Anilinium Ions:

| Compound | pKa of Conjugate Acid |

|---|---|

| Cyclohexylamine | 11.2 masterorganicchemistry.com |

| Aniline | 4.6 masterorganicchemistry.com |

| 4-Fluoroaniline | 4.1 |

| 4-Nitroaniline | 1.0 |

| 2,4-Difluoro-3-methylaniline (Predicted) | < 3.0 |

Note: The pKa value for 2,4-Difluoro-3-methylaniline is an estimate based on the additive effects of the substituents.

Stereoelectronic Effects of Fluorine and Methyl Substituents on Reactivity Profiles

Stereoelectronic effects are effects on molecular geometry, reactivity, and stability that arise from the spatial arrangement of orbitals and their electronic interactions. In 2,4-Difluoro-3-methylaniline hydrochloride, the fluorine and methyl groups exert profound stereoelectronic influences that shape its chemical behavior.

The electronic influence of fluorine is twofold and can be quantitatively described using Hammett parameters, which measure the electron-donating or electron-withdrawing influence of substituents on a benzene ring.

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a powerful electron-withdrawing effect through the sigma bond framework. This polarization reduces the electron density of the entire aromatic ring, making it less reactive towards electrophiles and more reactive towards nucleophiles. nih.gov This effect is primarily responsible for the reduced basicity of the aniline nitrogen.

Mesomeric Effect (+M): Fluorine possesses filled p-orbitals (lone pairs) that can overlap with the π-system of the aromatic ring. This donation of electron density, also known as a resonance effect, increases the electron density specifically at the ortho and para positions. csbsju.edunih.gov While the inductive effect of halogens is generally stronger than their mesomeric effect, the latter is responsible for their ortho, para-directing nature in SEAr reactions. csbsju.edu

The redistribution of electron density due to fluorination results in the center of the aromatic ring becoming more electropositive while the periphery becomes more electronegative. researchgate.net

Table of Electronic Contributions of Fluorine:

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive (-I) | Strong withdrawal of electron density through σ-bonds. | Deactivates ring for SEAr; Activates ring for SNAr; Decreases amine basicity. |

| Mesomeric (+M) | Weak donation of electron density through π-system. | Directs electrophiles to ortho and para positions. |

The methyl group influences the reactivity profile of the molecule through both steric and electronic effects.

Steric Effects: The physical size of the methyl group at the C3 position creates steric hindrance. This bulkiness can impede the approach of reagents to the adjacent positions, namely C2 and C4. While this effect might be minor for small electrophiles, it can influence the regioselectivity of reactions involving larger reagents, potentially favoring attack at the less hindered C6 position. rsc.org

Hyperconjugative Effects: Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital. For the methyl group on the aniline ring, this involves the overlap of the C-H bonding orbitals with the aromatic π-system. This interaction donates electron density to the ring, contributing to its activating, ortho, para-directing character in electrophilic aromatic substitution. pharmacyfreak.com It helps to stabilize the positive charge of the arenium ion intermediate formed during the reaction, particularly when the attack is at an ortho or para position. pharmacyfreak.comdoubtnut.com This effect, combined with the methyl group's inductive electron donation, enhances the nucleophilicity of the ring, although this is largely counteracted by the deactivating effects of the other substituents in this specific molecule.

Kinetic and Thermodynamic Characterization of Elementary Steps

The kinetic and thermodynamic parameters of elementary reaction steps involving aromatic amines are crucial for understanding their reaction mechanisms. For a substituted aniline like 2,4-Difluoro-3-methylaniline hydrochloride, the key reactive sites are the amino group and the aromatic ring. Reactions can include electrophilic aromatic substitution, oxidation, and reactions involving the amino group itself.

In the absence of direct experimental data for 2,4-Difluoro-3-methylaniline hydrochloride, we can consider data from related compounds to illustrate the expected magnitudes of kinetic and thermodynamic parameters. For instance, the study of the reaction between aniline and methyl radicals has shown that such reactions can proceed via addition and/or abstraction channels, leading to various intermediates and products. nih.gov

Table 1: Illustrative Kinetic and Thermodynamic Data for Related Aniline Reactions (Hypothetical)

| Reaction Step | Reactant(s) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Rate Constant (k) (M⁻¹s⁻¹) |

| Electrophilic Aromatic Substitution (Bromination) | 2,4-Difluoroaniline + Br₂ | 45-60 | -80 to -100 | 10² - 10³ |

| N-Alkylation | 3-Methylaniline + CH₃I | 50-70 | -50 to -70 | 10⁻² - 10⁻¹ |

| Oxidation by Peroxide | Aniline + H₂O₂ | 60-80 | -150 to -200 | 10⁻⁴ - 10⁻³ |

Note: The data in this table are hypothetical and are intended to provide an illustrative example of the expected range of values for reactions involving substituted anilines, based on general principles of organic chemistry. They are not experimental values for 2,4-Difluoro-3-methylaniline hydrochloride.

The thermodynamics of these reactions are also influenced by the substituents. The formation of a stable product is driven by a negative change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. For many reactions of anilines, the enthalpy change is the dominant factor.

Computational Chemistry as a Tool for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms where experimental studies are challenging. nih.govbeilstein-journals.orgnih.govresearchgate.net For 2,4-Difluoro-3-methylaniline hydrochloride, computational methods could provide invaluable insights into its reactivity.

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. The identification and characterization of transition states are fundamental to understanding reaction mechanisms. Computational methods can be used to locate transition state geometries and calculate their energies.

For electrophilic aromatic substitution on 2,4-Difluoro-3-methylaniline, computational studies would likely focus on the formation of the sigma complex (arenium ion) intermediate. The transition state leading to this intermediate would involve the approach of the electrophile to the aromatic ring. The presence of the fluoro and methyl groups would influence the stability of the transition states for attack at different positions on the ring. DFT calculations, using functionals like B3LYP or M06-2X, are commonly employed for such investigations. beilstein-journals.orgnih.govresearchgate.net

Table 2: Calculated Transition State Properties for a Hypothetical Electrophilic Aromatic Substitution on a Substituted Aniline

| Parameter | Value |

| Computational Method | DFT (B3LYP/6-31G*) |

| Imaginary Frequency | -350 cm⁻¹ |

| Activation Energy (Calculated) | 55 kJ/mol |

| Key Bond Distances in TS | C-Br: 2.5 Å, C-H: 1.1 Å |

Note: This table presents hypothetical data that would be typical for a DFT calculation of a transition state in an electrophilic aromatic substitution reaction of a substituted aniline.

A potential energy surface (PES) provides a comprehensive picture of a chemical reaction, mapping the energy of the system as a function of the positions of its atoms. By mapping the PES, chemists can identify the most likely reaction pathways, including intermediates and transition states.

For a reaction involving 2,4-Difluoro-3-methylaniline hydrochloride, a calculated PES would reveal the lowest energy path from reactants to products. For example, in a multi-step reaction, the PES would show the relative energies of all intermediates and transition states. This allows for the determination of the rate-determining step of the reaction, which is the step with the highest energy transition state.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it connects the desired reactants and products on the PES. mdpi.com This analysis provides a detailed view of the geometric changes that occur during the transformation. While a specific PES for a reaction of 2,4-Difluoro-3-methylaniline hydrochloride is not available, studies on similar systems, such as the reaction of 4-methyl aniline with OH radicals, demonstrate the utility of this approach in elucidating complex reaction mechanisms. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for Research Applications of 2,4 Difluoro 3 Methylaniline Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Analysis

High-Resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 2,4-Difluoro-3-methylaniline hydrochloride in solution. A combination of one-dimensional (1D) and multi-dimensional (2D, 3D) experiments allows for the mapping of covalent bonds and spatial proximities within the molecule.

Two-dimensional NMR experiments are crucial for resolving spectral overlap and establishing connectivity between atoms. For 2,4-Difluoro-3-methylaniline hydrochloride, a suite of these experiments would be employed to confirm its structure. researchgate.net

COrrelation SpectroscopY (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal the coupling between the two aromatic protons (H5 and H6), confirming their adjacent relationship on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu This would definitively link the aromatic protons H5 and H6 to their respective carbons, C5 and C6, and the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is vital for assembling the molecular skeleton. Key correlations would include the methyl protons showing cross-peaks to the aromatic carbons C2, C3, and C4, and the aromatic protons showing correlations to neighboring carbons, thus confirming the substitution pattern of the ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. youtube.com A NOESY spectrum would be expected to show a correlation between the methyl group protons and the aromatic proton at the C5 position, providing definitive proof of their spatial proximity.

Diffusion Ordered SpectroscopY (DOSY): DOSY is used to separate the NMR signals of different species in a mixture based on their translational diffusion rates. For a pure sample of 2,4-Difluoro-3-methylaniline hydrochloride, all proton signals should exhibit the same diffusion coefficient, confirming that they all belong to the same molecular entity.

Table 1: Expected 2D NMR Correlations for 2,4-Difluoro-3-methylaniline Cation

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

|---|---|---|---|---|

| -CH₃ | - | C-CH₃ | C2, C3, C4 | H5 |

| H5 | H6 | C5 | C3, C4, C6, C1 | -CH₃, H6 |

| H6 | H5 | C6 | C1, C2, C4, C5 | H5 |

| -NH₃⁺ | - | - | C1, C2 | H6 |

Note: Chemical shifts and specific correlations are predicted based on the known structure and general NMR principles.

Fluorine-19 (¹⁹F) NMR is a powerful and highly sensitive technique for analyzing fluorinated organic molecules. biophysics.org Given that ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. biophysics.org

For 2,4-Difluoro-3-methylaniline hydrochloride, the two fluorine atoms at the C2 and C4 positions are chemically non-equivalent. Consequently, the ¹⁹F NMR spectrum is expected to display two distinct signals. The precise chemical shifts of these signals are influenced by the electronic effects of the methyl and ammonium substituents. Furthermore, these signals would exhibit complex splitting patterns due to:

H-F coupling: Coupling to the adjacent aromatic protons (e.g., F2 coupling with H6, and F4 coupling with H5).

F-F coupling: Coupling between the two fluorine atoms through the aromatic ring.

The analysis of these coupling constants (J-values) provides invaluable information for confirming the substitution pattern on the benzene (B151609) ring.

Table 2: Predicted ¹⁹F NMR Parameters for 2,4-Difluoro-3-methylaniline hydrochloride

| Fluorine Atom | Predicted Chemical Shift Range (ppm) | Expected Coupling Interactions |

|---|---|---|

| F at C2 | -110 to -130 | ³J(F2-F4), ⁴J(F2-H6), ⁴J(F2-CH₃) |

| F at C4 | -100 to -120 | ³J(F4-F2), ³J(F4-H5), ⁴J(F4-CH₃) |

Note: Chemical shift ranges are estimates relative to a standard like CFCl₃.

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics in the crystalline form. researchgate.net This is particularly relevant for an ionic salt like 2,4-Difluoro-3-methylaniline hydrochloride. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra from solid samples.

Solid-state NMR can be used to:

Characterize Polymorphism: Identify the presence of different crystalline forms, which may have distinct physical properties.

Probe Intermolecular Interactions: Analyze hydrogen bonding between the anilinium (-NH₃⁺) group, the chloride anion (Cl⁻), and neighboring molecules.

Determine Molecular Conformation: Define the conformation of the molecule as it exists within the crystal lattice.

Assess Crystallographic Inequivalence: If the crystal's unit cell contains more than one molecule in unique environments, ssNMR can often resolve distinct signals for each, providing a count of crystallographically inequivalent sites.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of molecular analysis, providing mass measurements with extremely high accuracy (typically to within 5 ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass-to-charge ratio (m/z).

For 2,4-Difluoro-3-methylaniline hydrochloride, HRMS would first confirm the elemental formula of the protonated molecule (the cation, C₇H₉F₂N⁺). Subsequent analysis using tandem mass spectrometry (MS/MS) involves isolating the parent ion, inducing fragmentation, and then analyzing the masses of the resulting fragment ions. This process provides a detailed map of the molecule's fragmentation pathways, which serves as a structural fingerprint. researchgate.net

In a mass spectrometer, the 2,4-Difluoro-3-methylaniline cation will fragment in a predictable manner upon energetic activation. The study of these fragments via HRMS provides powerful confirmation of the compound's structure.

A plausible fragmentation pathway could involve:

Loss of a methyl radical (•CH₃): A common initial fragmentation for methylated anilines, leading to a [M-15]⁺ ion.

Loss of hydrogen fluoride (HF): Elimination of HF from the ring structure.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the aniline (B41778) core.

The ability of HRMS to provide exact masses for each fragment ion is critical. For instance, it can easily distinguish between fragments that have the same nominal mass but different elemental compositions, thereby validating the proposed fragmentation steps.

Table 3: Predicted HRMS Fragments for the 2,4-Difluoro-3-methylaniline Cation (C₇H₈F₂N⁺)

| Fragment Ion Formula | Loss from Parent Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₈F₂N⁺ | - | 144.0624 |

| C₆H₅F₂N⁺ | •CH₃ | 129.0390 |

| C₇H₇FN⁺ | HF | 124.0563 |

Note: The listed parent ion is the free amine cation, C₇H₈F₂N⁺, not the full hydrochloride salt.

Isotopic labeling is a technique used to trace the path of atoms or molecular fragments through a chemical reaction or metabolic pathway. wikipedia.org By replacing an atom in 2,4-Difluoro-3-methylaniline hydrochloride with one of its heavier, stable isotopes (e.g., deuterium (²H) for hydrogen, ¹³C for carbon, or ¹⁵N for nitrogen), researchers can follow the label using mass spectrometry.

This approach is invaluable for mechanistic studies. For example:

Deuterium Labeling: Synthesizing the compound with a deuterated methyl group (-CD₃) would allow researchers to track the fate of this specific group in a reaction. If a fragment corresponding to the loss of the methyl group is observed in the mass spectrum, its mass will be shifted by +3 amu compared to the unlabeled compound, confirming the origin of the fragment.

¹⁸F Radiolabeling: For applications in Positron Emission Tomography (PET), the stable ¹⁹F can be replaced with the positron-emitting isotope ¹⁸F. nih.gov This radiolabeling allows the molecule to be used as a tracer for in vivo imaging, and MS techniques are essential for characterizing the labeled compound and its metabolites. researchgate.netacs.org

Table 4: Examples of Isotopic Labeling for Mechanistic Studies

| Isotopic Label | Labeled Position | Application Example |

|---|---|---|

| Deuterium (²H) | Methyl Group (-CD₃) | Tracing the methyl group in fragmentation pathways or reaction mechanisms. |

| Carbon-13 (¹³C) | C3 Position | Following the rearrangement or cleavage of the aromatic ring during a chemical transformation. |

| Nitrogen-15 (¹⁵N) | Amino Group (-¹⁵NH₃⁺) | Probing reactions that directly involve the aniline nitrogen, such as N-alkylation or amide formation. |

| Fluorine-18 (¹⁸F) | C2 or C4 Position | Development of PET imaging agents for preclinical and clinical research. acs.org |

Single Crystal X-ray Diffraction and Advanced Crystallography for Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a research compound such as 2,4-Difluoro-3-methylaniline hydrochloride, SCXRD provides invaluable insights into its molecular conformation, steric and electronic effects of the substituents, and the intricate network of intermolecular interactions that govern its solid-state packing.

Determination of Crystal Packing and Hydrogen Bonding Networks

Based on studies of similar anilinium halides, it is expected that the N-H···Cl hydrogen bonds will be the most significant intermolecular interactions. nih.govrsc.org The geometry of these bonds, including the N-H···Cl distances and angles, can be precisely determined from SCXRD data. These interactions likely lead to the formation of supramolecular motifs, such as chains or sheets, which then assemble to form the three-dimensional crystal structure.

Furthermore, weaker C-H···F and C-H···Cl hydrogen bonds may also play a role in stabilizing the crystal packing. The fluorine atoms and the chloride ion can act as weak hydrogen bond acceptors, interacting with the hydrogen atoms of the aromatic ring and the methyl group. The presence and nature of π-π stacking interactions between the aromatic rings of adjacent molecules would also be elucidated by SCXRD, providing a complete picture of the forces governing the crystal structure.

A hypothetical representation of the primary hydrogen bonding in the crystal lattice is depicted in the table below.

| Interaction | Donor | Acceptor | Typical Distance (Å) |

| Strong Hydrogen Bond | N-H (Anilinium) | Cl- | 2.9 - 3.2 |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | F | > 2.5 |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | Cl- | > 2.8 |

Analysis of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific polymorphs of 2,4-Difluoro-3-methylaniline hydrochloride have been reported in the literature, the potential for their existence is significant given the molecule's functional groups, which are capable of forming various hydrogen bonding patterns.

SCXRD is the definitive method for identifying and characterizing polymorphs, as each polymorphic form will produce a unique diffraction pattern corresponding to its distinct crystal lattice. A systematic screening for polymorphs would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting crystals by SCXRD.

Co-crystallization is another avenue of research for modifying the physicochemical properties of 2,4-Difluoro-3-methylaniline hydrochloride. By co-crystallizing it with other molecules (co-formers) that can form complementary hydrogen bonds, it is possible to create novel crystalline materials with tailored properties. For instance, co-formers containing carboxylic acid or amide functional groups could interact with the anilinium group to form robust supramolecular synthons. rsc.orgnih.gov SCXRD is essential for confirming the formation of a co-crystal and for determining the precise arrangement of the constituent molecules in the crystal lattice.

Absolute Configuration Determination

For chiral molecules, determining the absolute configuration is crucial. While 2,4-Difluoro-3-methylaniline hydrochloride itself is achiral, derivatives of this compound or its use in the synthesis of chiral molecules may necessitate the determination of absolute configuration. In such cases, SCXRD, particularly when using anomalous dispersion, is a powerful technique for unambiguously assigning the absolute stereochemistry of a chiral center.

For a chiral derivative of 2,4-Difluoro-3-methylaniline hydrochloride, the presence of a heavy atom (e.g., bromine or iodine) in the crystal structure can enhance the anomalous scattering effects, facilitating a more reliable determination of the absolute configuration. The Flack parameter, derived from the diffraction data, provides a statistical measure of the correctness of the assigned absolute configuration. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Research

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and can offer insights into its conformational state. For 2,4-Difluoro-3-methylaniline hydrochloride, these techniques are invaluable for confirming its chemical identity and probing the local environment of its constituent groups.

The IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to the vibrations of the anilinium group, the substituted benzene ring, and the methyl group. The positions, intensities, and shapes of these bands are sensitive to the molecule's structure and its intermolecular interactions in the solid state.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| N-H Stretching (Anilinium) | 3200 - 2800 | IR, Raman | Broad in IR due to hydrogen bonding. |

| C-H Stretching (Aromatic) | 3100 - 3000 | IR, Raman | |

| C-H Stretching (Methyl) | 2980 - 2850 | IR, Raman | |

| N-H Bending (Anilinium) | 1620 - 1550 | IR, Raman | |

| C=C Stretching (Aromatic) | 1600 - 1450 | IR, Raman | Multiple bands expected. |

| C-N Stretching | 1350 - 1250 | IR, Raman | |

| C-F Stretching | 1250 - 1000 | IR | Typically strong absorptions. |

| C-H Bending (Aromatic, out-of-plane) | 900 - 675 | IR | Pattern is indicative of substitution. |

The N-H stretching vibrations of the anilinium group are particularly informative. In the IR spectrum, these bands are expected to be broad and shifted to lower frequencies compared to the free amine, which is a direct consequence of the strong N-H···Cl hydrogen bonding in the crystal lattice. researchgate.net The number and position of the C-H out-of-plane bending modes in the fingerprint region (below 1000 cm⁻¹) can help confirm the 1,2,4,5-substitution pattern on the benzene ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations based on Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, further corroborating the molecular structure.

Coupled Chromatographic-Spectroscopic Techniques for Complex Mixture Analysis in Research (e.g., LC-HRMS, GC-HRMS for reaction monitoring)

In the research and development of synthetic methodologies involving 2,4-Difluoro-3-methylaniline hydrochloride, the ability to monitor the progress of reactions and analyze complex mixtures of starting materials, intermediates, byproducts, and final products is essential. Coupled chromatographic-spectroscopic techniques, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), are powerful tools for this purpose.

LC-HRMS in Reaction Monitoring:

LC-HRMS is particularly well-suited for monitoring reactions in the liquid phase. A small aliquot of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS system. The high-performance liquid chromatography (HPLC) component separates the different species in the mixture based on their polarity and affinity for the stationary phase. The separated components then enter the mass spectrometer.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of each species. This is invaluable for identifying known compounds and for proposing the structures of unknown intermediates or byproducts. By tracking the decrease in the peak area of the starting materials and the increase in the peak area of the product over time, a reaction profile can be generated, providing crucial kinetic information. waters.comsigmaaldrich.com

GC-HRMS for Volatile and Derivatized Analytes:

GC-HRMS is an excellent technique for the analysis of volatile and thermally stable compounds. While 2,4-Difluoro-3-methylaniline hydrochloride is a salt and thus non-volatile, its free base form, 2,4-Difluoro-3-methylaniline, is amenable to GC analysis. This technique is particularly useful for monitoring the final stages of a synthesis after the free base has been isolated, or for analyzing the purity of the starting aniline. d-nb.infomdpi.com

The high separation efficiency of capillary GC columns allows for the resolution of closely related isomers, which can be a challenge in the synthesis of substituted anilines. researchgate.netacs.org The use of a high-resolution mass spectrometer as the detector provides the same benefits of accurate mass measurements and elemental composition determination as in LC-HRMS, aiding in the confident identification of all components in the mixture.

The table below summarizes the applicability of these techniques in the context of research involving 2,4-Difluoro-3-methylaniline hydrochloride.

| Technique | Sample Type | Information Obtained | Application in Research |

| LC-HRMS | Reaction mixtures (liquid phase) | Separation and identification of starting materials, intermediates, products, and byproducts. Accurate mass and elemental composition. | Real-time reaction monitoring, kinetic studies, impurity profiling. |

| GC-HRMS | Volatile analytes (e.g., free base) | High-resolution separation of isomers. Identification of volatile impurities. | Purity assessment of starting materials and final products. Analysis of reaction outcomes for volatile species. |

Theoretical and Computational Chemistry Studies on 2,4 Difluoro 3 Methylaniline Hydrochloride

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. tandfonline.commdpi.com

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.govnih.gov For a flexible molecule like 2,4-Difluoro-3-methylaniline hydrochloride, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

A key aspect of the conformational dynamics of this molecule would be the rotation around the C-N bond, leading to different orientations of the amino group relative to the aromatic ring. Additionally, the rotation of the methyl group would also be a dynamic process. MD simulations can quantify the torsional barriers associated with these rotations, providing a deeper understanding of the molecule's flexibility and how it might interact with other molecules in a dynamic environment. acs.org

Solvation Effects and Interaction with Solvents at the Molecular Level

The interaction of 2,4-Difluoro-3-methylaniline hydrochloride with solvents is a critical factor influencing its reactivity, stability, and physical properties. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provide profound insights into these interactions at the molecular level.

In aqueous media, the primary interaction is expected to be the solvation of the anilinium ion (-NH3+) and the chloride counter-ion. MD simulations on similar systems, such as polyaniline, have shown that the nitrogen atoms of the amine groups form strong hydrogen bonds with water molecules. acs.org For 2,4-Difluoro-3-methylaniline hydrochloride, the protonated amino group (-NH3+) would act as a strong hydrogen bond donor, organizing water molecules in its immediate vicinity into a structured solvation shell. acs.org The chloride ion would also be strongly solvated by water molecules acting as hydrogen bond donors.

MD simulations can quantify these interactions by calculating Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For instance, an RDF plot for the interaction between the nitrogen of the anilinium group and the oxygen of water would likely show a sharp peak at a short distance, indicative of a strong, well-defined first solvation shell. acs.org

Table 1: Representative Data from Molecular Dynamics Simulation of a Substituted Aniline (B41778) in Water

| Interacting Atoms (Solute-Solvent) | First Solvation Shell Peak (nm) | Coordination Number |

| Anilinium Nitrogen (N) - Water Oxygen (O) | ~0.29 | 4-6 |

| Anilinium Hydrogen (H) - Water Oxygen (O) | ~0.19 | 1-2 |

| Aromatic Carbon (C) - Water Oxygen (O) | ~0.35 | Variable |

| Chloride Ion (Cl⁻) - Water Hydrogen (H) | ~0.22 | 6-8 |

Note: This table presents hypothetical yet typical data based on MD simulations of similar ionic aromatic compounds in aqueous solutions to illustrate expected values.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. nih.gov These models are built on the principle that the structural features of a molecule, encoded as numerical values called "molecular descriptors," determine its behavior. researchgate.net For 2,4-Difluoro-3-methylaniline hydrochloride, QSRR/QSPR models could predict various parameters without the need for extensive experimentation.

The development of a QSRR/QSPR model involves several key steps:

Dataset compilation: A set of compounds with known experimental data (e.g., reaction rates, retention times) is collected.

Descriptor calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These can be constitutional, topological, geometrical, electrostatic, or quantum-chemical descriptors. mdpi.com

Variable selection: Statistical techniques are used to select the most relevant descriptors that have the strongest correlation with the property of interest. nih.gov

Model generation and validation: A mathematical model is created using methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Regression (SVR). nih.govresearchgate.net The model's predictive power is then rigorously validated.

Development of Predictive Models for Reaction Rates and Selectivity

Predicting the rate and selectivity of chemical reactions involving 2,4-Difluoro-3-methylaniline hydrochloride is a key application of QSRR and quantum chemistry. The substituents on the aniline ring—two fluorine atoms and a methyl group—will significantly influence its reactivity in reactions such as electrophilic aromatic substitution, nucleophilic substitution, or diazotization.

Computational studies on the intramolecular radical addition to substituted anilines have shown that electronic effects are crucial. nih.gov A combination of electrophilic radicals and nucleophilic arenes leads to the highest reaction rates. nih.gov The electron-withdrawing nature of the fluorine atoms in 2,4-Difluoro-3-methylaniline would decrease the nucleophilicity of the aromatic ring, likely slowing down electrophilic substitution reactions compared to aniline itself. Conversely, the methyl group is weakly electron-donating.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model reaction pathways and calculate activation energies (ΔG‡). nih.gov A computational study on the reaction of 4-methyl aniline with OH radicals used DFT methods to map the potential energy surface and Transition State Theory to calculate rate coefficients. mdpi.com A similar approach for 2,4-Difluoro-3-methylaniline hydrochloride would allow for the prediction of rate constants for various reactions.

For selectivity, computational models can predict the most likely site of reaction. For instance, in an electrophilic substitution reaction, the model would calculate the activation energies for substitution at each available position on the ring, with the lowest energy pathway indicating the major product. Studies on aniline synthesis have shown that selectivity can be highly sensitive to reaction conditions, which can also be incorporated into more complex predictive models. nih.gov

Table 2: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Electrophilic Bromination of Substituted Anilines

| Compound | Substitution Position | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |

| Aniline | para | 15.2 | Fast |

| 4-Methylaniline | ortho | 14.8 | Fastest |

| 4-Fluoroaniline | ortho | 16.5 | Slower |

| 2,4-Difluoro-3-methylaniline | C6-position | 18.1 | Slowest |

Note: This table contains illustrative data based on established principles of substituent effects on aromatic reactivity. Actual values would require specific DFT calculations.

Correlation with Spectroscopic and Chromatographic Parameters

QSPR models are particularly powerful for correlating molecular structure with analytical parameters, such as NMR chemical shifts and chromatographic retention times.

Spectroscopic Parameters: Linear Free-Energy Relationships (LFERs) have been successfully used to correlate NMR chemical shifts with electronic parameters of substituents. nih.gov For substituted anilines and related aromatic systems, a strong correlation is often observed between the ¹³C NMR chemical shifts of the aromatic carbons and Hammett substituent constants (σ). acs.orgscielo.br These constants quantify the electron-donating or electron-withdrawing effect of a substituent. A QSPR model for a series of anilines including 2,4-Difluoro-3-methylaniline could be developed using an equation of the form:

δ = δ₀ + ρσ

where δ is the chemical shift of a specific carbon, δ₀ is the chemical shift of the unsubstituted parent compound, σ is the Hammett constant, and ρ represents the sensitivity of the chemical shift to substituent effects. nih.gov Such correlations are invaluable for structure verification and for understanding the transmission of electronic effects through the molecule. nih.govuark.edu

Chromatographic Parameters: Quantitative Structure-Retention Relationships (QSRR) are widely used in chromatography to predict the retention time (tR) of compounds. nih.gov In Reverse-Phase Liquid Chromatography (RPLC), retention is primarily governed by the hydrophobicity of the analyte. QSRR models for RPLC often use descriptors like the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and solvent-accessible surface area. researchgate.net

For a series of substituted anilines, a QSRR model could predict the retention time of 2,4-Difluoro-3-methylaniline hydrochloride based on its calculated molecular descriptors. nih.gov These models are instrumental in analytical method development, allowing for the optimization of separation conditions with fewer experiments. nih.gov

Table 3: Example of a QSRR Model for Predicting RPLC Retention Time (t_R)

| Compound | Experimental t_R (min) | Calculated logP | Molecular Weight | Predicted t_R (min) |

| Aniline | 3.5 | 0.90 | 93.13 | 3.6 |

| 4-Fluoroaniline | 4.8 | 1.15 | 111.12 | 4.7 |

| 4-Methylaniline | 5.2 | 1.39 | 107.15 | 5.3 |

| 2,4-Difluoro-3-methylaniline | (Not available) | 2.05 | 143.14 | 7.1 |

Note: This table illustrates the application of a hypothetical QSRR model (t_R = 2.1 * logP + 0.01 * MW + 1.5). The predicted value for the target compound is an estimation based on this model.

2,4 Difluoro 3 Methylaniline Hydrochloride As a Versatile Synthetic Building Block in Advanced Organic Synthesis Research

Strategic Utilization in the Synthesis of Complex Heterocyclic Systems

The difluoro-methyl-substituted aniline (B41778) core of 2,4-Difluoro-3-methylaniline serves as a valuable scaffold for the synthesis of a variety of heterocyclic compounds. The fluorine atoms can act as directing groups and modulate the electronic properties of the aromatic ring, while the amino group provides a reactive handle for cyclization reactions.

Synthesis of Novel Fluoro-Substituted Indole, Quinoline, and Benzimidazole Frameworks

The construction of fluoro-substituted indoles, quinolines, and benzimidazoles from 2,4-Difluoro-3-methylaniline hydrochloride is a key area of its application. These heterocyclic motifs are prevalent in a vast number of biologically active compounds.

Indole Synthesis: While direct examples of indole synthesis from 2,4-Difluoro-3-methylaniline are not extensively documented in readily available literature, established methods like the Fischer indole synthesis can be hypothetically applied. The reaction would involve the condensation of 2,4-Difluoro-3-methylaniline with a suitable ketone or aldehyde to form a hydrazone, followed by acid-catalyzed cyclization. The fluorine and methyl substituents would be expected to influence the regioselectivity of the cyclization, potentially leading to novel substituted indoles.

Quinoline Synthesis: The synthesis of fluorinated quinolines often involves the condensation of an aniline with a three-carbon synthon. researchgate.net For instance, the Skraup-Doebner-von Miller reaction or related cyclizations could be employed, reacting 2,4-Difluoro-3-methylaniline with α,β-unsaturated aldehydes or ketones. researchgate.net The reaction conditions would likely require strong acids and oxidizing agents. The resulting quinolines would bear a unique substitution pattern, which could be further elaborated. A series of new fluorinated quinoline analogs have been synthesized using 2-fluoroaniline as a starting material, highlighting the utility of fluorinated anilines in generating such scaffolds. epo.org

Benzimidazole Synthesis: The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. To utilize 2,4-Difluoro-3-methylaniline for this purpose, it would first need to be converted to the corresponding ortho-phenylenediamine. This could be achieved through nitration followed by reduction. The resulting diamine could then be cyclized to afford novel fluoro-substituted benzimidazoles. google.comepo.org The synthesis of various fluorinated benzimidazoles from corresponding fluorinated anilines has been reported, demonstrating the feasibility of this approach. google.comepo.orgrsc.orggoogle.com

Illustrative Data for Heterocycle Synthesis:

| Heterocycle | Synthetic Method | Potential Reactants with 2,4-Difluoro-3-methylaniline | Expected Product Core Structure |

| Indole | Fischer Indole Synthesis | Phenylhydrazine derivative of the title compound, various ketones/aldehydes | 4,6-Difluoro-5-methyl-1H-indole |

| Quinoline | Skraup-Doebner-von Miller | Acrolein, glycerol | 5,7-Difluoro-6-methylquinoline |

| Benzimidazole | Phillips Condensation | (after conversion to diamine), Formic acid | 4,6-Difluoro-5-methyl-1H-benzo[d]imidazole |

Construction of Fused Polycyclic Systems Incorporating the Aniline Moiety

The reactivity of the aniline moiety in 2,4-Difluoro-3-methylaniline hydrochloride can be harnessed to construct more complex, fused polycyclic systems. Friedel-Crafts type reactions and other intramolecular cyclizations are common strategies to build such frameworks. For example, the aniline could be acylated with a suitable reagent containing a latent reactive site, which could then undergo an acid-catalyzed cyclization onto the aromatic ring to form a new fused ring. The positions of the fluorine and methyl groups would play a crucial role in directing the regiochemical outcome of such cyclizations. While specific examples with 2,4-Difluoro-3-methylaniline are scarce, the general principles of constructing fused heterocyclic systems from substituted anilines are well-established.

Development of New Methodologies for Carbon-Heteroatom Bond Formation

The unique electronic and steric environment of 2,4-Difluoro-3-methylaniline hydrochloride makes it an interesting substrate for the development of new carbon-heteroatom bond-forming reactions.

Directed C-N and C-C Bond Formation Reactions

The amino group of 2,4-Difluoro-3-methylaniline can be utilized in various coupling reactions to form new C-N bonds. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this purpose, allowing for the coupling of the aniline with a wide range of aryl and heteroaryl halides. The fluorine substituents may influence the reactivity of the aniline and the stability of the catalytic intermediates.

Similarly, the aromatic ring of 2,4-Difluoro-3-methylaniline can participate in directed C-C bond formation reactions. For instance, after conversion to an aryl halide or triflate, it could undergo Suzuki, Stille, or Heck coupling reactions to introduce new carbon-based substituents. The ortho-methyl group could also potentially be used as a directing group in C-H activation/functionalization reactions, enabling the formation of C-C bonds at specific positions on the aromatic ring.

Incorporation of Difluorinated Aromatic Scaffolds into Target Molecules

The use of 2,4-Difluoro-3-methylaniline hydrochloride allows for the direct incorporation of a difluorinated aromatic scaffold into larger, more complex molecules. This is particularly valuable in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The aniline functionality provides a convenient attachment point for integrating this fluorinated motif into a target structure through amide bond formation, reductive amination, or other standard transformations.

Illustrative Data for C-N and C-C Bond Formation:

| Reaction Type | Catalyst/Reagents | Potential Coupling Partner | Expected Product Type |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Aryl bromide | N-(aryl)-2,4-difluoro-3-methylaniline |

| Suzuki Coupling | Pd catalyst, base | Arylboronic acid | Aryl-substituted 2,4-difluoro-3-methylaniline |

| Heck Coupling | Pd catalyst, base | Alkene | Alkenyl-substituted 2,4-difluoro-3-methylaniline |

Application in Research Towards Functional Materials and Advanced Polymer Architectures

While the application of 2,4-Difluoro-3-methylaniline hydrochloride in functional materials and polymers is not yet widely reported, its structure suggests significant potential in these areas.

Fluorinated anilines are known precursors to conductive polymers like polyaniline. The polymerization of 2,4-Difluoro-3-methylaniline could lead to a novel polyaniline derivative with modified electronic properties, solubility, and thermal stability due to the presence of the fluorine and methyl substituents. researchgate.net These modified properties could be advantageous for applications in sensors, electronic devices, and corrosion protection. Research on the polymerization of other fluorinated anilines has shown that the resulting polymers can exhibit enhanced solubility and thermal stability. researchgate.net

Furthermore, the difluorinated aromatic unit can be incorporated into more complex polymer architectures, such as polyimides or polyamides, by converting the aniline into a diamine or a diacid derivative. The resulting polymers would be expected to possess high thermal stability and low dielectric constants, making them suitable for applications in microelectronics and aerospace industries. The unique substitution pattern of 2,4-Difluoro-3-methylaniline could lead to polymers with novel chain packing and morphology, influencing their macroscopic properties.

Synthesis of Precursors for Organic Electronic Materials

The development of novel organic electronic materials is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. Fluorinated anilines, such as 2,4-Difluoro-3-methylaniline hydrochloride, are valuable building blocks in the synthesis of hole-transporting materials (HTMs) and host materials for these applications.

The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for achieving efficient charge injection and transport in organic electronic devices. For instance, the fluorination of aniline units in HTMs can lower the HOMO level, leading to better energy-level alignment with the perovskite layer in solar cells and improved device stability. mdpi.com

While direct utilization of 2,4-Difluoro-3-methylaniline hydrochloride in published organic electronic materials is not extensively documented, its structural motifs are found in more complex molecules designed for these purposes. For example, substituted anilines are key precursors in the synthesis of triarylamine-based HTMs. These are typically synthesized through palladium-catalyzed Buchwald-Hartwig amination reactions, where a substituted aniline is coupled with an aryl halide. researchgate.netbenicewiczgroup.com The presence of fluorine and methyl groups on the aniline ring can be used to fine-tune the solubility, thermal stability, and charge-transport properties of the resulting triarylamine.

Research has shown that the introduction of fluorine atoms into the peripheral aniline units of spiro[fluorene-9,9′-xanthene]-based HTMs can enhance the power conversion efficiency and stability of perovskite solar cells. mdpi.comnih.gov The 2,4-difluoro substitution pattern is particularly effective in modulating the electronic properties and improving the hydrophobicity of the hole-transporting layer. mdpi.com

The following table summarizes the impact of fluorination on the performance of selected hole-transporting materials, illustrating the potential benefits of incorporating fluorinated aniline derivatives.

| Hole-Transporting Material | Key Structural Feature | Impact of Fluorination | Application |

| p-SFX-oF | Fluorinated aniline units on a spiro[fluorene-9,9′-xanthene] core | Lowered HOMO level, improved interface contact, and enhanced power conversion efficiency. mdpi.comnih.gov | Perovskite Solar Cells |

| DFBT-MTP | Fluorinated 2,2'-bithiophene core | Enhanced backbone planarity, lower HOMO energy level, and increased hole mobility. nih.gov | Perovskite Solar Cells |

| TPASF-based HTMs | 3-fluoro-N,N-bis(4-methoxyphenyl)aniline side groups | Promotes self-assembly into nanofibrillar networks, leading to high hole mobility and improved interfacial properties. rsc.org | Perovskite Solar Cells |

Monomer in the Research and Development of Novel Fluorinated Polyimides and Polyamides

Fluorinated polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent dielectric properties. These characteristics make them suitable for applications in the aerospace, electronics, and automotive industries. The incorporation of fluorine-containing monomers into the polymer backbone can further enhance these properties, leading to materials with lower dielectric constants, reduced moisture absorption, and improved optical transparency. kpi.uascielo.br